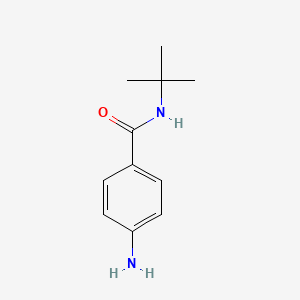

4-amino-N-(tert-butyl)benzamide

Beschreibung

Significance as a Pivotal Organic Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the 4-amino-N-(tert-butyl)benzamide scaffold makes it a valuable intermediate for the construction of more intricate molecular architectures. The primary amino group offers a site for a variety of chemical transformations, enabling chemists to introduce diverse functionalities and build upon the core structure. xdbiochems.com This adaptability is a key reason for its classification as a pivotal organic intermediate.

One of the primary methods for its synthesis involves the reaction of 4-aminobenzoyl chloride with tert-butanol (B103910), a process that forms the characteristic amide bond. biosynth.com Another reported synthesis route involves the refluxing of a mixture of 4-aminobenzaldehyde (B1209532) and hydrazine (B178648) with chloroform (B151607) and hydrochloric acid. biosynth.com These synthetic pathways provide access to this versatile building block for further chemical exploration.

While it is broadly utilized as a building block for a diverse range of compounds, its role as an intermediate is highlighted in the development of novel compounds where the 4-aminobenzamide (B1265587) core is a central feature. For instance, research into new anti-inflammatory agents has involved the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, where a similar structural motif is central to the final product's activity. nih.gov

Overview of its Role in Medicinal Chemistry and Pharmaceutical Research

The benzamide (B126) functional group is a common feature in a multitude of pharmaceutical drugs, and this compound serves as a valuable scaffold in the discovery of new therapeutic agents. xdbiochems.com Its structure has been explored for potential applications in treating a range of diseases, including cancer, microbial infections, and central nervous system disorders. xdbiochems.com

A notable example of its direct application in pharmaceutical research is its investigation for the treatment of neurodegenerative disorders. A patent has described the use of N-tert-butyl-4-aminobenzamide (also referred to as CPI1160) in pharmaceutical compositions aimed at treating conditions like Parkinson's disease. google.com This highlights the compound's potential to be developed into a therapeutic agent itself.

Furthermore, the broader class of benzamide derivatives, for which this compound is a key precursor, has shown significant promise in various therapeutic areas. Research has demonstrated that derivatives of aminobenzamides can act as inhibitors for a range of enzymes, which is a critical mechanism for treating many diseases. For example, novel N-substituted aminobenzamide derivatives have been designed and synthesized to target the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is relevant in the management of type 2 diabetes. While not a direct study of this compound, this research showcases the therapeutic potential of the chemical class to which it belongs.

Classification and Structural Context within the Benzamide Class of Compounds

This compound belongs to the benzamide class of organic compounds. nih.gov Benzamides are characterized by a carboxamido group attached to a benzene (B151609) ring. nih.gov The core structure of this compound consists of a central benzene ring substituted with an amino group at the 4-position and an N-(tert-butyl)carboxamide group at the 1-position.

The presence of the bulky tert-butyl group is a significant structural feature. This group can influence the compound's physical and chemical properties, such as its solubility and reactivity. In the context of medicinal chemistry, the size and lipophilicity of the tert-butyl group can impact how the molecule interacts with biological targets, potentially leading to enhanced potency or selectivity for a particular enzyme or receptor. The primary amino group at the para-position of the benzene ring is a key reactive site, allowing for further chemical modifications and the attachment of other molecular fragments, a crucial feature for its role as a versatile building block in drug discovery. umich.edu

| Property | Value |

| Chemical Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 93483-71-7 |

| Appearance | White powder |

| Classification | Benzamide |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSCJDKXUQIEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399612 | |

| Record name | 4-amino-N-(tert-butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93483-71-7 | |

| Record name | N-tert-Butyl-4-aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93483-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(tert-butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-dimethylethyl)-4-amino-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino N Tert Butyl Benzamide

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a prominent and widely utilized method for the synthesis of 4-amino-N-(tert-butyl)benzamide, primarily involving the reduction of a nitro-substituted precursor.

Reduction of N-(tert-butyl)-4-nitrobenzamide

The direct precursor in this route is N-(tert-butyl)-4-nitrobenzamide. The core of this synthetic step is the reduction of the nitro group (-NO2) to a primary amine group (-NH2). This transformation is a classic example of aromatic nitro compound reduction, a well-established reaction in organic chemistry. wikipedia.org The general reaction is as follows:

N-(tert-butyl)-4-nitrobenzamide + H₂ (in the presence of a catalyst) → this compound + H₂O

This reduction is highly effective and is a preferred method on an industrial scale for producing anilines from nitroaromatics. wikipedia.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of the catalytic hydrogenation are highly dependent on the choice of catalyst and the reaction conditions. A variety of catalytic systems have been explored for the reduction of nitroarenes.

Catalytic Systems:

Palladium (Pd): Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. It is known for its high activity and selectivity in reducing nitro groups without affecting other reducible functional groups that might be present in the molecule. wikipedia.orgmit.edu

Platinum (Pt): Platinum(IV) oxide (PtO₂) is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org However, under harsher conditions, platinum catalysts can sometimes lead to the reduction of the aromatic ring. mit.edu

Nickel (Ni): Raney nickel is a cost-effective alternative and is widely used in industrial applications for the reduction of nitro compounds. wikipedia.org

Other Metals: Other metals like iron, tin, and zinc have also been used, often in acidic media or in combination with other reagents like ammonium (B1175870) chloride. wikipedia.orgresearchgate.net

Reaction Conditions: The optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters include:

Hydrogen Pressure: The reaction is typically carried out under an atmosphere of hydrogen gas. Elevated pressures can increase the reaction rate but must be carefully controlled for safety and to avoid over-reduction. youtube.com

Temperature: The reaction temperature can influence the rate and selectivity. Mild temperatures are often preferred to minimize side reactions.

Solvent: The choice of solvent is important for dissolving the starting material and facilitating the interaction with the catalyst. Common solvents include ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297).

Catalyst Loading: The amount of catalyst used can affect the reaction time and completeness.

| Catalyst System | Typical Conditions | Advantages | Considerations |

| Palladium on Carbon (Pd/C) | H₂, atmospheric or elevated pressure, room temp. to moderate heat, alcohol solvent | High selectivity for nitro group reduction, works under mild conditions. wikipedia.orgmit.edu | Cost of palladium. |

| Platinum(IV) Oxide (PtO₂) | H₂, atmospheric or elevated pressure, room temp., various solvents | Highly active catalyst. wikipedia.org | Can be less selective and may reduce the aromatic ring under harsh conditions. mit.edu |

| Raney Nickel | H₂, elevated pressure and temperature, alcohol solvent | Cost-effective, suitable for large-scale industrial applications. wikipedia.org | May require more vigorous conditions than noble metal catalysts. |

| Iron/Acid | Fe powder in the presence of an acid like acetic acid or HCl | Inexpensive and widely used historically. wikipedia.org | Generates significant amounts of iron sludge as a byproduct. |

Acylation-Reduction Pathways

This two-step approach involves first forming the amide bond and then reducing the nitro group. This pathway offers flexibility in the choice of reagents and conditions for each distinct step.

Acylation of tert-Butylamine (B42293) with 4-nitrobenzoyl Chloride

The first step in this pathway is a nucleophilic acyl substitution reaction. The nucleophilic tert-butylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often employed in what is known as a Friedel-Crafts acylation, although in this specific case, the reaction can often proceed without a catalyst due to the high reactivity of the acyl chloride. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in an inert solvent like methylene (B1212753) chloride at a reduced temperature to control the reaction rate. prepchem.com

The general scheme is: 4-nitrobenzoyl chloride + tert-butylamine → N-(tert-butyl)-4-nitrobenzamide + HCl

A base is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. bohrium.com

Subsequent Nitro Group Reduction Strategies

Once N-(tert-butyl)-4-nitrobenzamide is synthesized, the nitro group is reduced to an amine. The strategies for this reduction are similar to those described in the catalytic hydrogenation section. However, other reducing agents can also be employed, offering alternatives to high-pressure hydrogenation.

Alternative Reduction Methods:

| Reducing Agent | Conditions | Advantages | Considerations |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | Effective for laboratory-scale synthesis, selective for nitro groups. wikipedia.org | Requires stoichiometric amounts of the metal salt and generates tin waste. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution, often with a base | Mild reducing agent, can be selective in the presence of other functional groups. wikipedia.org | Can be sensitive to air and moisture. |

| Sodium Borohydride (B1222165) (NaBH₄) with a Catalyst | NaBH₄ in the presence of a transition metal catalyst like Ni(PPh₃)₄ or in combination with Pd/C. jsynthchem.comscispace.com | Sodium borohydride itself is a mild and safe reducing agent, the addition of a catalyst enhances its reducing power for nitro groups. jsynthchem.com | The catalytic system needs to be carefully chosen for optimal results. |

| Zinc (Zn) in Ammonium Chloride | Zn dust in an aqueous solution of NH₄Cl, often with heating. researchgate.net | A milder alternative to using strong acids with metals. researchgate.net | Can be less efficient than catalytic hydrogenation for large-scale production. |

Condensation Reaction Approaches

An alternative synthetic route involves the direct formation of the amide bond from precursors that already contain the amino functionality or can generate it in situ. One such method is the condensation reaction between 4-aminobenzoyl chloride and tert-butanol (B103910). biosynth.com This reaction can be facilitated by either heat or an acid catalyst to promote the formation of the amide linkage. biosynth.com

Another potential condensation approach involves the reaction of 4-aminobenzaldehyde (B1209532) with hydrazine (B178648) in the presence of chloroform (B151607) and hydrochloric acid. biosynth.com However, the direct condensation of an amino-substituted acyl chloride with an amine or alcohol remains a more straightforward and commonly referenced method. The challenge in these approaches often lies in the potential for self-polymerization of the amino-functionalized starting material or other side reactions. Therefore, careful control of reaction conditions is paramount.

Formation from 4-aminobenzoyl Chloride and tert-butylamine

The formation of this compound can be theoretically achieved through the reaction of 4-aminobenzoyl chloride with tert-butylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond.

A closely related and well-documented procedure involves the reaction of a substituted benzoyl chloride with tert-butylamine. For instance, the synthesis of 4-bromo-N-tert-butyl-benzamide is carried out by cooling a mixture of methylene chloride and tert-butylamine to 0°C, followed by the portion-wise addition of a solution of 4-bromo-benzoyl chloride in methylene chloride. prepchem.com The reaction mixture is stirred overnight at room temperature. prepchem.com This analogous reaction suggests that the synthesis of this compound would proceed under similar mild conditions, likely involving a suitable solvent and a base to neutralize the hydrochloric acid byproduct.

| Reactants | Reagents & Conditions | Product | Reference |

| 4-bromo-benzoyl chloride, tert-butylamine | Methylene chloride, 0°C to room temperature, overnight | 4-bromo-N-tert-butyl-benzamide | prepchem.com |

It is important to note that the user-specified starting material tert-butanol is less conventional for the synthesis of N-substituted amides compared to the corresponding amine. The reaction of an acid chloride with an alcohol (tert-butanol) would lead to the formation of an ester, not an N-tert-butyl amide. Therefore, tert-butylamine is the appropriate nucleophile for this transformation.

Condensation of 4-aminobenzaldehyde with Hydrazine

The proposed synthesis of this compound through the condensation of 4-aminobenzaldehyde with hydrazine is not a chemically viable route for producing the target benzamide (B126). The condensation reaction between an aldehyde and hydrazine characteristically forms a hydrazone, which contains a C=N-N bond. This reaction pathway does not lead to the formation of an amide bond (-C(=O)N-).

While one source mentions the preparation of this compound by refluxing a mixture of 4-aminobenzaldehyde and hydrazine with chloroform and hydrochloric acid, this appears to be an outlier and potentially a misinterpretation of the reaction, as it does not align with fundamental organic chemistry principles for amide synthesis. biosynth.com

Multi-step Routes Involving Nitration, Reduction, and Condensation

A common and well-documented approach to synthesizing this compound involves a multi-step sequence starting from a nitro-substituted precursor. This method typically includes the formation of an amide bond followed by the reduction of a nitro group to an amine.

One such pathway commences with the reaction of 4-nitrobenzoyl chloride and tert-butylamine to form N-(tert-butyl)-4-nitrobenzamide. This intermediate is then subjected to a reduction step to yield the final product. A specific example of this reduction involves catalytic hydrogenation using 10% Palladium on carbon (Pd/C) as a catalyst in ethyl acetate at 20°C for 9 hours. chemicalbook.com

Another comprehensive multi-step synthesis starts with p-nitrobenzoic acid. google.com The acid is first converted to its more reactive acid chloride derivative, p-nitrobenzoyl chloride. This is then reacted with tert-butylamine in the presence of an inorganic alkali solution to produce N-tert-butyl-4-nitrobenzamide. google.com The final step is the catalytic hydrogenation of the nitro-intermediate in a methanol or ethanol solvent to furnish this compound. google.com This reduction can also be achieved using reagents like tin(II) chloride dihydrate in ethanol at elevated temperatures. researchgate.net

| Starting Material | Intermediate | Reagents & Conditions for Reduction | Final Product | Reference(s) |

| N-(tert-butyl)-4-nitrobenzamide | Not applicable | 10% Pd/C, hydrogen, ethyl acetate, 20°C, 9 h | This compound | chemicalbook.com |

| p-Nitrobenzoic acid | N-tert-butyl-4-nitrobenzamide | Catalytic hydrogenation, methanol or ethanol solvent | This compound | google.com |

| Substituted nitro-aromatic compounds | Corresponding nitro-amides | SnCl₂·2H₂O, EtOH, 70°C or Parr hydrogenation, Pd/C, MeOH, room temperature | Corresponding amino-amides | researchgate.net |

Emerging and Alternative Synthetic Routes (e.g., Oxidative Amidation)

Emerging synthetic strategies offer more direct and potentially more sustainable routes to amides. One such promising method is oxidative amidation. This approach allows for the direct synthesis of amides from aldehydes and amines in the presence of an oxidant and a catalyst, avoiding the need for pre-activated carboxylic acid derivatives like acid chlorides.

The oxidative amidation of an aldehyde, such as 4-aminobenzaldehyde, with tert-butylamine would present a direct one-step method to synthesize this compound. Research in this area has demonstrated the feasibility of using inexpensive and readily available catalysts. For example, an operationally straightforward method for the amidation of aldehydes with amine hydrochloride salts utilizes copper sulfate (B86663) or copper(I) oxide as a catalyst and aqueous tert-butyl hydroperoxide (TBHP) as an oxidant. organic-chemistry.org These reactions are typically carried out under mild conditions and can accommodate a wide range of functional groups. organic-chemistry.org

While a specific application of this method for the synthesis of this compound is not detailed in the provided results, the general applicability of copper-catalyzed oxidative amidation suggests it is a viable and modern alternative to traditional multi-step syntheses. organic-chemistry.org

| Reactants | Catalyst/Oxidant System | General Conditions | Product Type | Reference |

| Aldehydes, Amine hydrochloride salts | Copper sulfate or Copper(I) oxide / tert-butyl hydroperoxide (TBHP) | Acetonitrile, base (e.g., CaCO₃), mild temperatures | Primary, secondary, and tertiary amides | organic-chemistry.org |

| Aldehydes, Tertiary amines | nBu₄NI / tBuOOH | Not specified | Tertiary amides | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 4 Amino N Tert Butyl Benzamide

Oxidation Reactions of the Amino Group

The primary amino group of 4-amino-N-(tert-butyl)benzamide is susceptible to oxidation. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the general principles of aromatic amine oxidation suggest that various oxidizing agents could transform the amino group into nitroso, nitro, or other oxidized species. The course of the reaction would be highly dependent on the oxidant used and the reaction conditions.

Reduction Reactions to Novel Amine Derivatives

While the primary amino group is already in its most reduced state, the amide functionality can potentially undergo reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce amides to amines. In the case of this compound, this would theoretically yield 4-amino-N-(tert-butyl)benzylamine. However, specific examples of this reduction are not prevalent in the provided search results. It is important to note that the reduction of amides is a common strategy for the synthesis of novel amine derivatives in medicinal chemistry. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide group. researchgate.net These reactions, often termed nucleophilic acyl substitution, involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the tert-butylamino group. researchgate.net The feasibility of this reaction depends on the strength of the incoming nucleophile and the stability of the leaving group. For instance, hydrolysis of the amide bond under acidic or basic conditions would be an example of nucleophilic acyl substitution, yielding 4-aminobenzoic acid and tert-butylamine (B42293).

Furthermore, the amino group can act as a nucleophile. For example, it can react with electrophilic reagents in nucleophilic substitution reactions. Research has shown the synthesis of N-substituted aminobenzamide derivatives through the reaction of related aminobenzamides with various electrophiles, indicating the nucleophilic character of the amino group. nih.gov

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. libretexts.org The amino group is a powerful activating group and an ortho-, para-director. stackexchange.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. stackexchange.comlibretexts.org

However, the bulky tert-butyl group on the amide nitrogen can exert a steric hindrance effect, potentially favoring substitution at the para position over the ortho positions. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com For instance, nitration would introduce a nitro group onto the aromatic ring, likely at the position para to the amino group, given the steric bulk of the N-(tert-butyl)benzamide group. stackexchange.com

| Reaction Type | Reagents | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | Para to -NH₂ |

| Bromination | Br₂, FeBr₃ | Para to -NH₂ |

| Sulfonation | SO₃, H₂SO₄ | Para to -NH₂ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para to -NH₂ |

Derivatization through Chloromethylation

Chloromethylation is a specific type of electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. This reaction typically uses formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. For this compound, the chloromethyl group would be directed to the positions activated by the amino group, primarily the ortho positions, assuming the para position is already occupied or sterically hindered. One source mentions the hydrogenation of a related product to form 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, which suggests the possibility of introducing a chloromethyl group, although the context is not entirely clear. biosynth.com

Condensation Reactions with Diverse Electrophiles

The primary amino group of this compound can readily undergo condensation reactions with various electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form imines (Schiff bases). mdpi.com These reactions are fundamental in the synthesis of a wide array of derivatives. The reaction proceeds via a hemiaminal intermediate which then dehydrates to form the C=N double bond of the imine. mdpi.com

Sophisticated Analytical and Spectroscopic Characterization for Research Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-amino-N-(tert-butyl)benzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble a complete structural picture.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While a specific, experimentally recorded spectrum for this compound is not publicly available, a predicted spectrum can be described based on its structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to nine protons, would appear in the upfield region, typically around δ 1.45 ppm. This is consistent with the signal for the tert-butyl group in N-(tert-butyl)benzamide, which appears at 1.46 ppm. rsc.org

Amide Proton (-NH-): A broad singlet corresponding to the single amide proton is expected. Its chemical shift can be variable but is often found in the δ 5.9-6.0 ppm region for related N-tert-butylbenzamides. rsc.org

Aromatic Protons (-C₆H₄-): The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. Two doublets are expected, each integrating to two protons. The protons ortho to the electron-donating amino group (H-3, H-5) would appear upfield compared to the protons ortho to the electron-withdrawing amide group (H-2, H-6). Based on N-(tert-butyl)-4-methoxybenzamide, where protons ortho to the amide appear at δ 7.67 ppm and those ortho to the methoxy group at δ 6.88 ppm, a similar separation is anticipated. rsc.org

Amino Protons (-NH₂): A broad singlet for the two protons of the primary amine group would be present, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.45 | Singlet | 9H |

| Aromatic (ortho to -CONH) | ~7.6 | Doublet | 2H |

| Aromatic (ortho to -NH₂) | ~6.8 | Doublet | 2H |

| Amide (-NH) | ~5.9 | Broad Singlet | 1H |

| Amino (-NH₂) | Variable | Broad Singlet | 2H |

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. PubChem confirms the existence of ¹³C NMR spectral data for this compound. nih.gov Based on reference data for N-(tert-butyl)benzamide and the known substituent effects of an amino group, the following signals are expected: rsc.org

Carbonyl Carbon (-C=O): This signal appears furthest downfield, typically around δ 166-167 ppm.

Aromatic Carbons (-C₆H₄-): Four distinct signals are expected due to the para-substitution. The carbon attached to the amide group (C-1) and the carbon attached to the amino group (C-4) will be readily identifiable. The other two signals will correspond to the remaining four aromatic carbons (C-2, C-6 and C-3, C-5), which are equivalent by symmetry.

tert-Butyl Quaternary Carbon (-C(CH₃)₃): The central carbon of the tert-butyl group is expected around δ 51-52 ppm.

tert-Butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will produce a single sharp peak around δ 28-29 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~167 |

| Aromatic C-4 (C-NH₂) | ~150 |

| Aromatic C-2, C-6 | ~128 |

| Aromatic C-1 (C-CONH) | ~125 |

| Aromatic C-3, C-5 | ~113 |

| -C(CH₃)₃ | ~51 |

| -C(CH₃)₃ | ~29 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. creative-biostructure.comoregonstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. oregonstate.edu For this compound, a key cross-peak would be observed between the two aromatic doublets, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. creative-biostructure.com This would allow for the direct assignment of the aromatic C-H signals and the tert-butyl methyl and quaternary carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). oregonstate.edu This is invaluable for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations include:

From the tert-butyl protons to both the quaternary carbon and the carbonyl carbon.

From the amide proton to the carbonyl carbon and the tert-butyl quaternary carbon.

From the aromatic protons ortho to the amide (H-2, H-6) to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This can help to confirm stereochemistry and conformation. A potential NOESY correlation might be observed between the amide NH proton and the protons of the nearby tert-butyl group.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₁H₁₆N₂O, corresponding to a molecular weight of 192.26 g/mol . nih.govbiosynth.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at approximately m/z 192.1263.

Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner, providing a "fingerprint" that aids in structural confirmation. The fragmentation of aromatic amides often involves cleavage of the N-CO bond. nih.gov For this compound, key fragmentation pathways would include: nih.govpearson.com

Formation of the 4-aminobenzoyl cation: Cleavage of the amide C-N bond results in a highly stable acylium ion at m/z 120. This is often the base peak in the mass spectrum of 4-aminobenzamides. nih.gov

Formation of the tert-butyl cation: Alpha-cleavage can lead to the formation of the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57.

Loss of a methyl group: Fragmentation of the tert-butyl group can lead to a peak at m/z 177 ([M-CH₃]⁺).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₁H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [H₂NC₆H₄CO]⁺ | Cleavage of amide C-N bond |

| 92 | [H₂NC₆H₄]⁺ | Loss of CO from m/z 120 |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation |

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, secondary amide, and aromatic components. researchgate.net

Key vibrational modes and their expected frequencies include: rsc.orgspecac.com

N-H Stretching:

The primary aromatic amine (-NH₂) group will show two distinct bands: an asymmetric stretching vibration around 3450 cm⁻¹ and a symmetric stretching vibration around 3350 cm⁻¹.

The secondary amide (-NH-) group will exhibit a single stretching band, typically around 3300-3330 cm⁻¹. rsc.org

C-H Stretching:

Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H stretching from the tert-butyl methyl groups will be visible as strong bands just below 3000 cm⁻¹ (approx. 2960 cm⁻¹).

C=O Stretching (Amide I band): A very strong and sharp absorption due to the carbonyl stretch is a defining feature of amides. For N-tert-butylbenzamides, this band typically appears in the range of 1640-1650 cm⁻¹. rsc.org

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1550 cm⁻¹.

Aromatic C=C Stretching: The benzene ring shows characteristic stretching vibrations at approximately 1600 cm⁻¹ and 1500 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Aromatic Amine | ~3450 | Medium |

| Symmetric N-H Stretch | Aromatic Amine | ~3350 | Medium |

| N-H Stretch | Secondary Amide | ~3330 | Medium |

| Aliphatic C-H Stretch | tert-Butyl | ~2960 | Strong |

| C=O Stretch (Amide I) | Amide | ~1645 | Very Strong |

| Aromatic C=C Stretch | Benzene Ring | ~1600 | Medium |

| N-H Bend (Amide II) | Amide | ~1550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the 4-aminobenzoyl system.

The spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing amide group (-CONH-) in a para arrangement creates a strong "push-pull" electronic system. This extended conjugation significantly lowers the energy gap for electronic transitions, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzamide (B126). Data for the parent compound, 4-aminobenzamide (B1265587), shows a strong absorption maximum (λ_max) around 286 nm in ethanol (B145695). nist.gov A similar absorption profile is expected for the N-(tert-butyl) derivative, with a primary absorption band in the 280-300 nm range.

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation

A thorough search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, detailed experimental crystallographic data, such as unit cell dimensions, space group, and specific atomic coordinates for this particular compound, are not available in the retrieved sources. Such a study, were it to be conducted, would provide invaluable insight into the planarity of the benzamide moiety, the conformation of the tert-butyl group, and the hydrogen-bonding networks established by the primary amine and amide groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a newly synthesized compound.

The molecular formula for this compound is C₁₁H₁₆N₂O. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental findings from a research publication for this compound were not located in the searched literature, a comparison table of theoretical versus placeholder experimental values illustrates how such data is typically presented. The close agreement between the calculated and found values in a laboratory setting would serve to confirm the elemental integrity of the compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.72% | Data not available |

| Hydrogen (H) | 8.39% | Data not available |

| Nitrogen (N) | 14.57% | Data not available |

Structure Activity Relationship Sar Studies of 4 Amino N Tert Butyl Benzamide Derivatives

Systematic Modification of Aromatic Ring Substituents and their Biological Impact

The aromatic ring of 4-amino-N-(tert-butyl)benzamide offers a prime location for substitution, allowing for the fine-tuning of electronic and steric properties. The nature and position of these substituents can dramatically alter the biological activity of the resulting derivatives.

Research on analogous benzamide (B126) series has demonstrated the profound impact of aromatic ring modifications. For instance, in a study of benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB, the introduction of various substituents at the C-5 position of the benzamide core significantly influenced potency. It was observed that electron-rich, smaller substitutions were most effective, while electron-withdrawing groups like fluorine and difluoromethyl were less tolerated. acs.org

Another study on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the position of a dimethylamine (B145610) side chain on the aromatic ring markedly influenced inhibitory activity and selectivity. tandfonline.com Specifically, para-substituted derivatives displayed more potent inhibition compared to their meta- or ortho-substituted counterparts. tandfonline.com

While direct SAR data for this compound is limited, we can extrapolate from related structures to predict the effects of various substituents. The following table illustrates potential modifications and their predicted impact on biological activity based on findings from analogous benzamide series.

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale from Analogous Series |

| 2- (ortho to carbonyl) | Small, electron-donating | May be tolerated or slightly decrease activity | Steric hindrance with the amide group could disrupt optimal conformation. |

| 3- (meta to carbonyl) | Electron-withdrawing | Could modulate electronic properties, potentially enhancing binding. | The electronic nature of this position can influence the overall charge distribution of the molecule. |

| 5- (meta to carbonyl) | Small, electron-rich | Likely to be beneficial for activity. | Studies on QcrB inhibitors showed that smaller, electron-rich groups at this position were more potent. acs.org |

| 6- (ortho to carbonyl) | Small, electron-donating | Likely to decrease activity significantly. | Significant steric clash with the amide group is expected. |

| Amino Group (C4) | Acylation, Alkylation | Can significantly alter activity and selectivity. | The nature of the substituent on the 4-amino group can introduce new binding interactions or alter solubility. |

Investigation of the Amide Linkage and N-Substitutions on Activity Profiles

Modification of the amide linkage itself, for instance by creating secondary or tertiary amides, can have a significant impact on activity. Research on benzamide inhibitors of Mycobacterium tuberculosis QcrB indicated that secondary amides, such as methyl amides, were more potent than the corresponding primary amides. acs.org This suggests that some level of substitution on the amide nitrogen can be beneficial.

The nature of the N-substituent is also a critical determinant of biological activity. In a series of imidazodiazepine derivatives, the difference in kappa-opioid receptor affinity between a tert-butyl amide and a methyl amide was a notable 3.1-fold, highlighting the significant influence of the N-substituent's size and shape. mdpi.com

The following table outlines potential modifications to the amide linkage and N-substituents of this compound and their likely effects on biological activity, based on findings from related compound classes.

| Modification | Specific Change | Predicted Impact on Activity | Rationale from Analogous Series |

| Amide Nitrogen | Methylation (Secondary Amide) | Potentially increased potency. | Secondary amides showed higher potency in a series of QcrB inhibitors. acs.org |

| Amide Nitrogen | Ethylation or larger alkyl groups | Activity may decrease due to steric hindrance. | The optimal size of the N-substituent is target-dependent. |

| tert-Butyl Group Replacement | Isopropyl | May retain or slightly decrease activity. | Offers a slightly smaller, but still bulky, hydrophobic group. |

| tert-Butyl Group Replacement | Cyclopropyl | May alter conformational preferences and activity. | Introduces a rigid, strained ring system. |

| tert-Butyl Group Replacement | Phenyl | Could introduce new π-stacking interactions but may also cause steric clashes. | The flat, aromatic nature of the phenyl group would significantly alter the steric profile. |

Conformational and Steric Influences of the tert-butyl Moiety on Molecular Interactions

The tert-butyl group is a prominent feature of this compound, exerting significant conformational and steric effects that are pivotal in defining its interaction with biological targets. This bulky, hydrophobic substituent is often incorporated into drug candidates to impart steric congestion and enforce a specific molecular conformation. nih.gov

The primary role of the tert-butyl group is to act as a "conformational lock," restricting the rotation around the amide C-N bond. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The conformationally constrained nature of the molecule means that it presents a more defined shape to its binding partner. psu.edu

Furthermore, the steric bulk of the tert-butyl group can be crucial for achieving selectivity. It can prevent the molecule from binding to off-target proteins that have smaller binding pockets, thereby reducing the potential for side effects. In some cases, the presence of a bulky group like tert-butyl can even drive the conformation of adjacent ring systems to favor a particular orientation. chemrxiv.org The hydrophobic nature of the tert-butyl group also facilitates interactions with nonpolar regions of a protein's binding site.

The table below summarizes the key conformational and steric influences of the tert-butyl moiety.

| Influence | Description | Impact on Molecular Interactions |

| Conformational Rigidity | The tert-butyl group restricts rotation around the amide bond, leading to a more defined three-dimensional structure. nih.gov | Reduces the entropic cost of binding to a target, potentially increasing affinity. Presents a specific conformation to the binding site. |

| Steric Hindrance | The large size of the tert-butyl group can prevent the molecule from fitting into certain binding pockets. | Can enhance selectivity by disfavoring binding to off-target proteins with smaller active sites. |

| Hydrophobic Interactions | The nonpolar nature of the tert-butyl group promotes favorable interactions with hydrophobic residues in a binding pocket. | Contributes to the overall binding affinity through the hydrophobic effect. |

| Modulation of Physicochemical Properties | The incorporation of a tert-butyl group generally increases lipophilicity. nih.gov | Can affect solubility, membrane permeability, and metabolic stability. |

Stereochemical Considerations in SAR of Analogues

While this compound itself is not chiral, the introduction of chiral centers into its analogues can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is fundamental to molecular recognition, and even subtle changes in stereochemistry can result in significant differences in potency and selectivity.

The asymmetric synthesis of chiral amides is an area of active research, with various methods being developed to control the stereochemical outcome of reactions. rsc.org If a chiral center is introduced, for example, by adding a substituent to the aromatic ring that creates a chiral axis, or by modifying the N-substituent to include a stereocenter, the resulting enantiomers or diastereomers would need to be separated and evaluated independently.

The differential activity of stereoisomers is a well-established principle in pharmacology. One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even bind to a different receptor, potentially causing off-target effects. Therefore, in the development of analogues of this compound, the investigation of stereochemistry is a crucial step in optimizing the therapeutic profile.

Should a chiral analogue of this compound be synthesized, the following considerations would be paramount:

Enantioselective Synthesis: The development of a synthetic route that produces a single enantiomer in high purity would be essential.

Biological Evaluation of Individual Enantiomers: Each enantiomer would need to be tested separately to determine its specific biological activity and potency.

Determination of Absolute Configuration: The absolute stereochemistry of the active enantiomer would need to be determined to understand the precise three-dimensional requirements for binding to the target.

Exploration of Biological Activity and Mechanistic Research of 4 Amino N Tert Butyl Benzamide and Its Analogues

Anti-Inflammatory Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery. Research into benzamide (B126) derivatives has revealed their potential to modulate inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6 mRNA Expression)

The inhibition of pro-inflammatory cytokines is a key strategy in the management of inflammatory disorders. Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) are pivotal cytokines that drive inflammatory responses. nih.govnih.gov While direct studies on 4-amino-N-(tert-butyl)benzamide are limited, research on structurally related compounds provides valuable insights.

A study on novel benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety demonstrated significant inhibitory effects on the mRNA expression of both IL-1β and IL-6. nih.govnih.gov In this research, several compounds were synthesized and evaluated for their ability to suppress lipopolysaccharide (LPS)-induced inflammation. Notably, compounds featuring a tert-butyl group, similar to the one in this compound, exhibited good anti-inflammatory activity. nih.gov Specifically, compounds designated as 5f and 4d (an intermediate) showed potent inhibition of both IL-6 and IL-1β mRNA expression. nih.gov This suggests that the N-tert-butylbenzamide structural motif may contribute to the anti-inflammatory properties of these molecules.

The mechanism of action is believed to involve the modulation of signaling pathways that lead to the transcription of these pro-inflammatory cytokine genes. By reducing the expression of IL-1β and IL-6, these compounds can potentially disrupt the inflammatory cascade and ameliorate disease pathology.

Preclinical Assessment of Anti-Inflammatory Potential

The preclinical assessment of the anti-inflammatory potential of novel compounds is a critical step in their development. While specific preclinical studies on this compound are not extensively documented in the available literature, the data from its analogues provide a foundation for its potential.

The aforementioned study on benzoxazole derivatives with a 4-amino-butanamide moiety extended its findings to an in vivo model. nih.gov The compounds that showed promising in vitro activity were further evaluated in an animal model of LPS-induced inflammation. The results indicated a significant decrease in the mRNA levels of IL-1β, IL-6, and TNF-α, confirming the anti-inflammatory effects of these compounds in a living system without signs of hepatotoxicity. nih.gov

These findings from related compounds underscore the potential of the broader class of 4-aminobenzamide (B1265587) derivatives as anti-inflammatory agents. Further preclinical studies are warranted to specifically evaluate the efficacy and mechanism of action of this compound.

Neuroprotective Research

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Developing neuroprotective agents that can slow or halt this process is a major goal of neuroscience research. Benzamide derivatives have been investigated for their potential to protect neurons from various insults.

Mechanisms of Neuronal Protection against Oxidative Stress and Apoptosis

Oxidative stress and apoptosis are key mechanisms contributing to neuronal cell death in a variety of neurodegenerative disorders. mdpi.commdpi.com Antioxidants and inhibitors of apoptosis are therefore considered promising therapeutic strategies.

Research into benzyloxy benzamide derivatives has identified them as potent neuroprotective agents against ischemic stroke. dntb.gov.ua These compounds are designed to protect neurons from the damage caused by lack of blood flow, which involves both oxidative stress and apoptosis. Another study on benzamide-hydroxypyridinone hybrids revealed their potential as multi-targeting agents for Alzheimer's disease. nih.gov These compounds exhibited both monoamine oxidase B (MAO-B) inhibition and iron chelation properties. nih.gov MAO-B is an enzyme that generates oxidative stress through the metabolism of neurotransmitters, and iron can catalyze the formation of highly reactive hydroxyl radicals. By targeting these pathways, these benzamide derivatives can protect neurons from oxidative damage. nih.gov

While these studies focus on more complex derivatives, the underlying benzamide scaffold is a common feature. The ability of these related compounds to combat oxidative stress and apoptosis suggests that this compound could potentially share similar neuroprotective mechanisms. However, specific experimental validation is required.

Elucidation of Molecular Targets and Biochemical Pathways

Enzyme Inhibition and Activation Studies

The primary biological activities reported for this compound and its analogues are centered on enzyme inhibition rather than activation. The core benzamide structure serves as a key pharmacophore for interacting with the active sites of several enzyme families.

Notably, derivatives of this class have been investigated as inhibitors of cholinesterases, enzymes crucial for regulating neurotransmission. For instance, hybrid molecules combining 4-amino-2,3-polymethylenequinoline (a related amino-amide structure) with a butylated hydroxytoluene (BHT) moiety have demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One lead compound from this series, 2,6-di-tert-butyl-4-{[2-(7,8,9,10- tetrahydro-6H-cyclohepta[b]quinolin-11-ylamino)-ethylimino]-methyl}-phenol, displayed significant inhibitory activity with a preference for BChE. nih.gov Kinetic studies revealed a mixed-type reversible inhibition mechanism for both enzymes. nih.gov

While direct studies on this compound itself as a cholinesterase inhibitor are not prominent, the research on related analogues highlights the potential of the substituted aminobenzamide framework for designing enzyme inhibitors. Further research has also explored derivatives as inhibitors of γ-Aminobutyric acid (GABA) transporters, which are key for regulating the inhibitory neurotransmitter GABA. nih.gov

Receptor Binding and Modulation Investigations

Investigations into the receptor binding and modulation properties of this compound analogues have primarily focused on receptor tyrosine kinases (RTKs). These receptors play critical roles in cellular signaling pathways that govern growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature of various diseases, including cancer.

Analogues of this compound have been designed to target the ATP-binding site of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.comnih.gov For example, a series of novel 4-(arylaminomethyl)benzamide derivatives showed potent inhibitory activity against a panel of eight RTKs, with some compounds exhibiting high potency against EGFR. mdpi.comnih.gov The binding of these inhibitors often involves the formation of hydrogen bonds between the benzamide moiety and key amino acid residues within the kinase domain, such as Asp-381. mdpi.com

Beyond RTKs, specific binding studies for this compound at other receptor types are less documented in publicly available research. The compound is often categorized as a research biochemical and a chemical intermediate for the synthesis of more complex pharmaceutical agents, which are then evaluated for specific receptor interactions. scbt.combiosynth.com

Inhibition of Specific Kinases (e.g., Bruton's Tyrosine Kinase (BTK) for related compounds)

A significant area of research for benzamide derivatives has been the development of kinase inhibitors, particularly for non-receptor tyrosine kinases like Bruton's Tyrosine Kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govacs.org

While this compound itself is not a known BTK inhibitor, its structural motifs are present in more complex molecules designed for this purpose. These inhibitors can be either covalent, forming an irreversible bond with a cysteine residue (Cys481) in the BTK active site, or non-covalent (reversible). nih.govacs.org For instance, GDC-0853 is a potent and selective non-covalent BTK inhibitor that demonstrates inhibition of B-cell signaling and in vivo activity in inflammatory models. acs.org The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The broader class of benzamide derivatives has yielded inhibitors for a range of other kinases as well. sigmaaldrich.com Research has demonstrated that modifications to the benzamide scaffold can produce potent inhibitors of Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.govmdpi.com

Table 1: Inhibition of Specific Kinases by Benzamide Analogues

| Compound/Analogue Class | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| GDC-0853 (Non-covalent BTK inhibitor) | Bruton's Tyrosine Kinase (BTK) | 3.1 nM (pY223) | acs.org |

| PRN-1008 (Rilzabrutinib) | Bruton's Tyrosine Kinase (BTK) | 3.1 nM | nih.gov |

| 4-(Arylaminomethyl)benzamide derivatives | Epidermal Growth Factor Receptor (EGFR) | 91-92% inhibition at 10 nM | mdpi.comnih.gov |

| NIL derivatives (Bcr-Abl inhibitors) | BCR-ABL Tyrosine Kinase | Micromolar range | mdpi.com |

| Branebrutinib | Bruton's Tyrosine Kinase (BTK) | 0.1 nM | nih.gov |

Histone Deacetylase (HDAC) Inhibition within the Benzamide Class

The benzamide class of compounds has been extensively studied for its ability to inhibit histone deacetylases (HDACs). nih.gov HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. nih.govacs.org HDAC inhibitors have emerged as an important class of anti-cancer agents. nih.govtandfonline.com

Benzamide-containing HDAC inhibitors typically feature three key structural components: a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues on the rim of the active site pocket. nih.govtandfonline.com The 2'-amino group on a benzanilide (B160483) structure has been shown to be crucial for inhibitory activity. acs.org

Structure-activity relationship studies have revealed that the potency and selectivity of these inhibitors can be finely tuned by modifying these structural elements. For example, research has shown that for certain benzamide derivatives, a shorter molecular length correlates with stronger HDAC inhibition. nih.govtandfonline.com A study on novel benzamide derivatives identified that compounds with a methyl or amino group at the R2 position of the benzamide moiety possessed significant antiproliferative activity, but only those with the amino group showed HDAC inhibitory activity. nih.govtandfonline.com

Table 2: Inhibition of HDACs by Benzamide Derivatives

| Compound | Target HDAC | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| MS-275 | HDAC (partially purified) | 4.8 µM | acs.org |

| Compound 7j | HDAC1, HDAC2, HDAC3 | 0.65 - 1.70 µM | tandfonline.com |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1, HDAC2, HDAC3 | 95.2 nM, 260.7 nM, 255.7 nM | nih.gov |

Utility as Biochemical Probes in Ligand-Protein Interaction Studies

Beyond their direct therapeutic potential, this compound and its analogues serve as valuable biochemical probes for studying ligand-protein interactions. tandfonline.com Their relatively simple and synthetically accessible scaffold allows for systematic modifications, making them ideal tools for structure-activity relationship (SAR) studies.

By synthesizing libraries of related benzamide compounds and evaluating their biological activity, researchers can elucidate the key structural features required for binding to a specific protein target. nih.govtandfonline.com This information is critical for understanding the molecular basis of inhibition and for the rational design of more potent and selective drugs. nih.gov

Molecular docking and molecular dynamics simulations are often employed in conjunction with experimental data to visualize how these benzamide probes fit into the binding sites of enzymes like kinases and HDACs. mdpi.comnih.gov These computational studies help to identify the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and selectivity of the compounds. mdpi.com For example, docking studies with 4-(arylaminomethyl)benzamide derivatives in the active site of kinases have helped to explain their inhibitory mechanism and guide the design of next-generation inhibitors. mdpi.comnih.gov Therefore, the utility of these compounds as biochemical probes is intrinsically linked to their role in advancing the field of drug discovery.

Strategic Applications in Pharmaceutical Synthesis and Drug Discovery Research Pipelines

Role as a Precursor for Diverse Pharmaceutical Compounds

4-Amino-N-(tert-butyl)benzamide is a well-established chemical intermediate used as a starting material or precursor in the synthesis of a wide range of more complex molecules. xdbiochems.com Its utility stems from the reactivity of its functional groups, which allows for straightforward chemical modifications. The synthesis of this precursor can be achieved through several established routes, including the reaction of 4-aminobenzoyl chloride with tert-butanol (B103910) to form the amide bond biosynth.com or the reduction of its nitro-precursor, N-(tert-butyl)-4-nitrobenzamide. chemicalbook.comgoogle.com This foundational role makes it an essential component in multi-step synthetic pathways aimed at producing novel pharmaceutical agents. xdbiochems.com For instance, it is the direct precursor to compounds like N-((4-Aminophenyl)carbamothioyl)-4-(tert-butyl)benzamide, a derivative of the inhibitor Tenovin. bldpharm.com

Key Intermediate in the Development of Novel Pharmaceutical Agents

As a key intermediate, this compound provides a core scaffold that can be elaborated upon to develop new therapeutic agents. Researchers have explored its potential in creating drugs for various diseases, including cancer, microbial infections, and central nervous system disorders. xdbiochems.com A notable application is in the development of DNA methyltransferase (DNMT) inhibitors. Based on the structure of SGI-1027, a known DNMT inhibitor, scientists have synthesized analogues using a core benzamide (B126) structure to explore structure-activity relationships and develop new epigenetic modifiers. nih.gov Similarly, the benzamide framework is integral to the design of novel PROTACs (Proteolysis Targeting Chimeras), where modifications to the scaffold are used to improve binding affinity and pharmacokinetic properties. nih.gov

Fundamental Building Block for Structurally Complex Bioactive Molecules

The compound serves as a fundamental building block, providing a rigid and predictable platform for constructing structurally complex and biologically active molecules. xdbiochems.comchemsrc.com Much like amino acids are used as bivalent synthons in chemical synthesis mdpi.com, the distinct reactive sites on this compound allow for the systematic addition of other molecular fragments. This modular approach is crucial in medicinal chemistry for creating libraries of related compounds to probe biological systems. For example, the synthesis of quinoline-based SGI-1027 analogues involved using a central 4-aminobenzamide (B1265587) moiety, to which various aromatic and heterocyclic substituents were attached to assess their impact on inhibitory activity against DNMTs. nih.gov This highlights its function as a non-variable core upon which structural diversity can be built.

Synthesis of Specialized Derivatives (e.g., 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide)

The chemical reactivity of this compound allows for its conversion into specialized derivatives for further synthetic applications. A specific and documented transformation is its hydrogenation to produce 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide. biosynth.com This derivative introduces a reactive chloromethyl group, which can serve as an electrophilic site for subsequent coupling reactions, further extending the synthetic utility of the original scaffold.

Design and Incorporation of Hindered Amine Motifs in Drug Candidates

The presence of the N-(tert-butyl) group is a defining feature of the molecule, introducing a hindered amine motif. This bulky alkyl group provides steric hindrance, which is a deliberate design element in medicinal chemistry used to influence a molecule's conformation, metabolic stability, and binding selectivity. This principle is exemplified in the design of multifunctional agents for Alzheimer's disease, where a sterically hindered phenolic scaffold from butylated hydroxytoluene (BHT) was used as an antioxidant pharmacophore. nih.gov The tert-butyl group in this compound can similarly lock the amide bond in a specific orientation, which can be crucial for fitting into a target's binding pocket and can help in the formation of specific intramolecular hydrogen bonds that predetermine ligand conformation. nih.gov

Utilization in High-Throughput Screening Libraries for Chemical Biology

This compound is an ideal candidate for inclusion in compound libraries used for high-throughput screening (HTS). xdbiochems.com HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. mdpi.com Due to its adaptable chemical structure, this compound and its derivatives can be used to populate these libraries with diverse yet related molecules. The screening of such libraries can lead to the identification of "hit" compounds with desired activity, which then become the starting point for lead optimization. mdpi.com This approach has been successfully used to identify novel anthelmintic compounds and inhibitors of DNA methylation, demonstrating the power of screening diverse chemical collections built from versatile scaffolds. nih.govmdpi.com

Data Tables

Table 1: Summary of Strategic Applications This interactive table summarizes the key roles of this compound in pharmaceutical research.

| Application Area | Description | Key Findings |

|---|---|---|

| Precursor & Intermediate | Serves as a starting material for more complex molecules. xdbiochems.com | Used in multi-step syntheses of novel pharmaceutical agents, including DNMT inhibitors and derivatives of Tenovin. xdbiochems.combldpharm.comnih.gov |

| Structural Building Block | Provides a stable core scaffold for adding diverse chemical moieties. xdbiochems.comchemsrc.com | Enables the systematic exploration of structure-activity relationships by creating libraries of analogous compounds. nih.gov |

| Design of Hindered Motifs | The tert-butyl group introduces steric bulk, influencing molecular properties. | Can affect metabolic stability, binding selectivity, and molecular conformation, which are critical for drug efficacy. nih.govnih.gov |

| High-Throughput Screening | Included in large chemical libraries for discovering new drug leads. xdbiochems.com | Its derivatives contribute to the chemical diversity needed to identify "hits" against various biological targets. nih.govmdpi.com |

Future Horizons in the Research of this compound and its Analogs

The chemical compound this compound, a member of the benzamide class of organic molecules, serves as a pivotal scaffold in medicinal chemistry. nih.govchemicalbook.com While its primary current application lies as a chemical intermediate in the synthesis of more complex pharmaceutical agents, ongoing research continues to explore the intrinsic biological potential of this compound and its derivatives. biosynth.com This article delves into the future directions and advanced research perspectives for this compound, focusing on the development of novel derivatives, elucidation of biological mechanisms, integration of computational drug design, and the exploration of new therapeutic frontiers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(tert-butyl)benzamide, and what methodological considerations are critical for optimizing yield and purity?

- Synthesis Pathways : The compound can be synthesized via acylation of tert-butylamine with 4-nitrobenzoyl chloride followed by catalytic hydrogenation of the nitro group to an amine using Raney-Ni under hydrogen gas (H₂) .

- Key Considerations :

- Catalyst Selection : Raney-Ni must be pre-treated to ensure activity and avoid deactivation by residual moisture .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is essential to remove byproducts like unreacted nitro precursors .

- Safety : Monitor exothermic reactions during acylation; use ice baths for temperature control .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Primary Methods :

- ¹H/¹³C NMR : Peaks at δ 7.6–6.6 ppm (aromatic protons) and δ 167 ppm (amide carbonyl) confirm the benzamide backbone .

- Mass Spectrometry : HRMS (ESI+) shows [M+H]⁺ at m/z 219.1497 (calculated for C₁₁H₁₆N₂O⁺) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Properties :

- Solubility : Low aqueous solubility (0.1 mg/mL in water); prefers polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : Decomposes upon heating (>150°C); DSC analysis is recommended to determine safe storage temperatures .

- Experimental Impact : Solvent choice affects reaction kinetics (e.g., DMSO enhances nucleophilicity in coupling reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound and related anomeric amides?

- Data Context : Ames II testing shows mutagenicity comparable to benzyl chloride but lower than other anomeric amides .

- Methodological Strategies :

- Comparative Assays : Perform parallel testing with structural analogs (e.g., 4-amino-N-butylbenzamide) under identical conditions to isolate substituent effects .

- Mechanistic Studies : Use computational models (e.g., DFT) to analyze electronic effects of the tert-butyl group on DNA adduct formation .

Q. What experimental design principles are critical for evaluating the therapeutic potential of this compound in preclinical models?

- Biological Evaluation :

- Anticonvulsant Models : Electroshock (MES) and pentylenetetrazole (PTZ) tests in mice, with dose optimization based on ED₅₀/TD₅₀ ratios (e.g., ED₅₀ = 42.98 mg/kg for N-amyl analogs) .

- Safety Profiling : Rotorod assays to assess neurotoxicity; prioritize compounds with protective index (PI = TD₅₀/ED₅₀) >2 .

- Pharmacokinetics : Monitor metabolic stability via liver microsome assays, focusing on CYP3A4-mediated oxidation .

Q. How can this compound be applied in material science, and what polymerization strategies enhance its utility?

- Material Applications :

- Polymer Synthesis : Copolymerize with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) to form poly(benzoxazole-amide-imide) films with high thermal stability (>400°C) .

- Dielectric Properties : Optimize monomer ratios to achieve low dielectric constants (<2.5) for microelectronics insulation .

- Methodology : Use interfacial polymerization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve film homogeneity .

Q. What strategies mitigate risks when handling this compound in large-scale synthesis?

- Hazard Mitigation :

- Ventilation : Use fume hoods with ≥100 fpm airflow to control airborne exposure .

- Decomposition Management : Avoid heating; store at 2–8°C in amber vials under inert gas (N₂/Ar) .

- Scaling Challenges : Replace batch reactors with continuous flow systems to reduce thermal runaway risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.